
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is a chemical compound with the molecular formula C14H32I2N2O2. It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an ethoxyethyl chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide typically involves the reaction of 4-methylmorpholine with ethylene oxide to form 2-(2-(4-methylmorpholino)ethoxy)ethanol. This intermediate is then reacted with trimethylamine and subsequently treated with hydroiodic acid to yield the diiodide salt. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted ammonium salts.
Applications De Recherche Scientifique
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)diethylmethyl-, diiodide
- Morpholinium, 4-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-4-methyl-, diiodide
Uniqueness
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
65732-44-7 |
|---|---|
Formule moléculaire |
C12H28I2N2O2 |
Poids moléculaire |
486.17 g/mol |
Nom IUPAC |
trimethyl-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H28N2O2.2HI/c1-13(2,3)5-9-15-10-6-14(4)7-11-16-12-8-14;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
OPSSGPQGJGYBIS-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCOCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
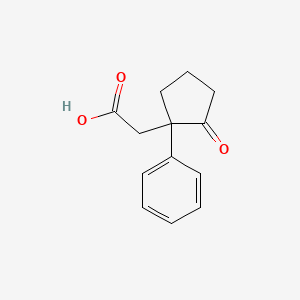

![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)
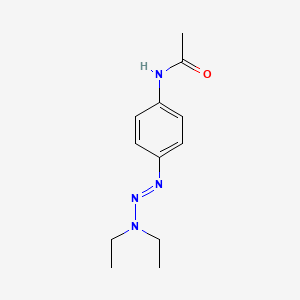
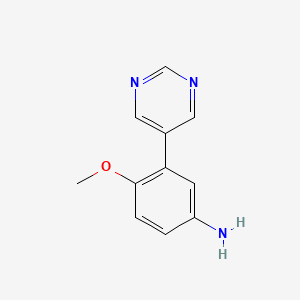
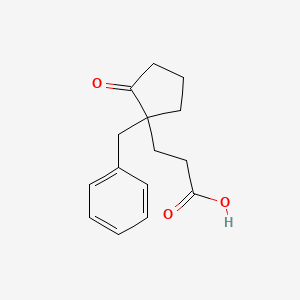

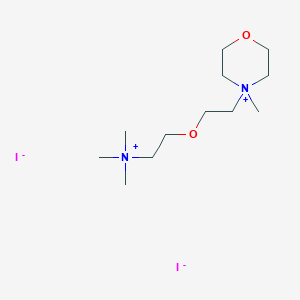
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)

